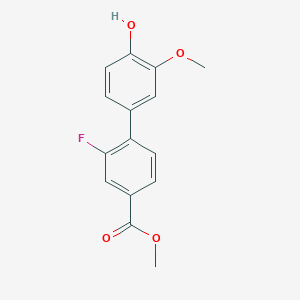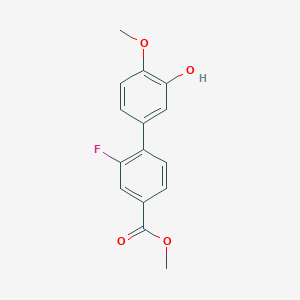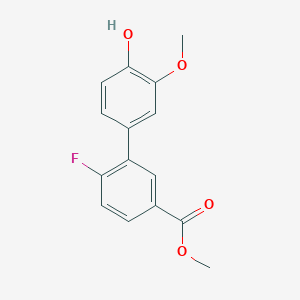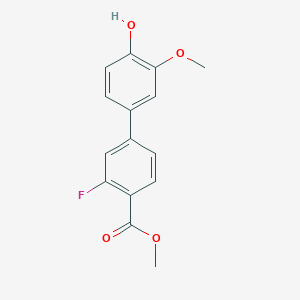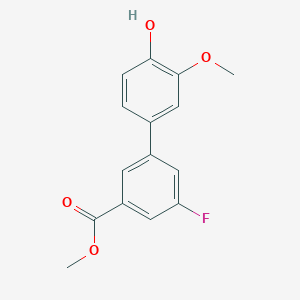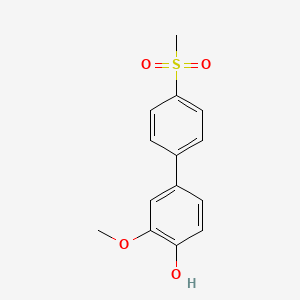
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% (also known as 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%) is a phenolic compound with a wide range of uses in scientific research. It is a white crystalline solid with a molecular formula of C14H14ClNO3 and a molecular weight of 279.7 g/mol. It is commonly used in biochemical studies, as it has been found to have a variety of biological effects.
作用机制
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% have been studied extensively in laboratory experiments. It has been found to have a variety of effects on biological systems, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In addition, it has been found to have a protective effect against certain types of cell damage and to reduce the production of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is highly soluble in water, making it easy to use in a variety of experiments. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
未来方向
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%. One potential direction is to further investigate its effects on biological systems, such as its effects on inflammation and cell damage. Another potential direction is to explore its potential use in the synthesis of novel biologically active compounds. Finally, further research could be conducted to investigate the potential use of this compound in drug delivery systems and other therapeutic applications.
合成方法
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is a multi-step process. The synthesis begins with the reaction of 4-chlorobenzaldehyde and sodium nitrite to form 4-chloro-2-nitrobenzaldehyde. This is then reacted with 3-amino-1-propanol to form 3-amino-4-chloro-2-nitrobenzaldehyde. The next step involves reacting this compound with 3-chloro-2-methoxyphenol to yield 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%.
科学研究应用
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% has been studied extensively in the field of scientific research. It has been found to have a variety of applications, including as a reagent for the synthesis of polymers and as a catalyst for organic reactions. It has also been used in the synthesis of a number of biologically active compounds, such as antibiotics and anti-inflammatory agents. In addition, it has been used to study the effects of various enzymes and receptors on biological systems.
属性
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-3-9(7-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZLSJBERYPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685734 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-66-9 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


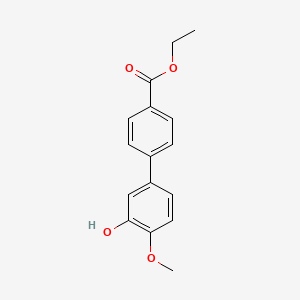
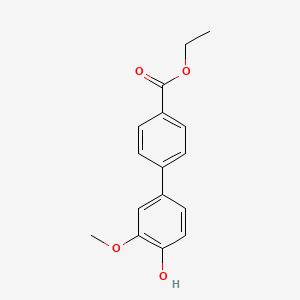
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)
